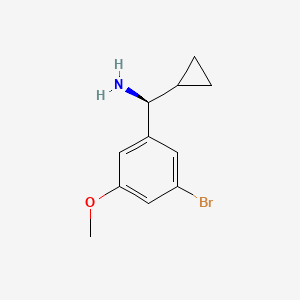
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine is a chiral compound that features a cyclopropyl group attached to a methanamine moiety, with a bromine and methoxy substituent on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine typically involves the following steps:
Bromination of 3-methoxyphenyl: The starting material, 3-methoxyphenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 3-bromo-5-methoxyphenyl.
Formation of cyclopropylmethanamine: Cyclopropylmethanamine can be synthesized via the cyclopropanation of an aldehyde in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) with a β-dicarbonyl compound such as malononitrile.
Coupling reaction: The final step involves coupling the brominated phenyl compound with cyclopropylmethanamine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine substituent can be reduced to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: 3-bromo-5-methoxybenzaldehyde or 3-bromo-5-methoxybenzoic acid.
Reduction: (S)-(3-Methoxyphenyl)(cyclopropyl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features.
Organic Synthesis: The compound is used in the development of new synthetic methodologies, particularly in the formation of chiral cyclopropane derivatives.
Biological Studies: It is employed in studying the biological activity of cyclopropyl-containing compounds, including their interactions with enzymes and receptors.
Industrial Applications: The compound’s derivatives are explored for their potential use in agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of (S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The cyclopropyl group can engage in unique interactions with biological macromolecules, influencing their activity. The bromine and methoxy substituents may also play a role in modulating the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(S)-(3-Methoxyphenyl)(cyclopropyl)methanamine: Lacks the bromine substituent, which may affect its reactivity and biological activity.
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and applications.
Uniqueness
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine is unique due to the presence of both a bromine and methoxy group on the phenyl ring, combined with a cyclopropylmethanamine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H14BrNO |
|---|---|
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
(S)-(3-bromo-5-methoxyphenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C11H14BrNO/c1-14-10-5-8(4-9(12)6-10)11(13)7-2-3-7/h4-7,11H,2-3,13H2,1H3/t11-/m0/s1 |
Clave InChI |
PHXGIUZSRBUJHI-NSHDSACASA-N |
SMILES isomérico |
COC1=CC(=CC(=C1)[C@H](C2CC2)N)Br |
SMILES canónico |
COC1=CC(=CC(=C1)C(C2CC2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


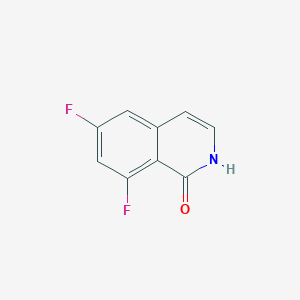
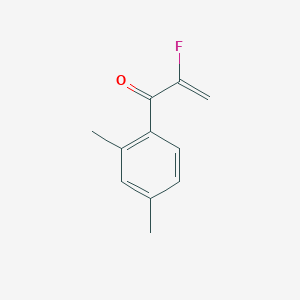
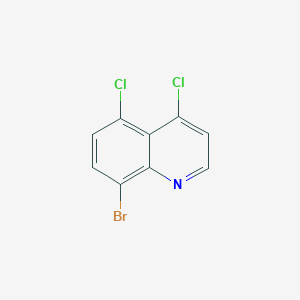
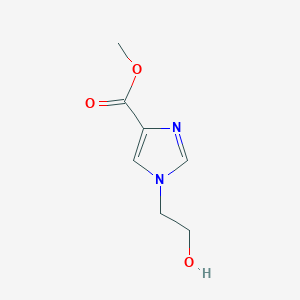
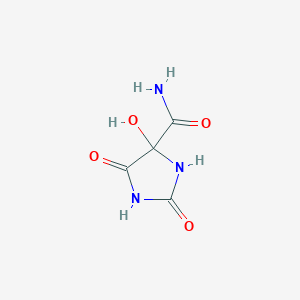
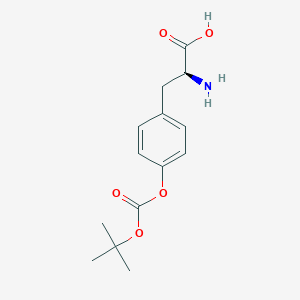
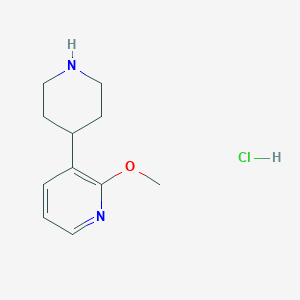
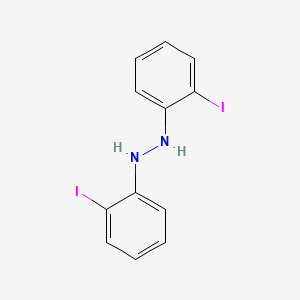
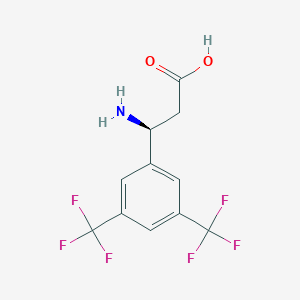
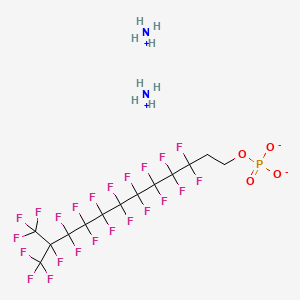
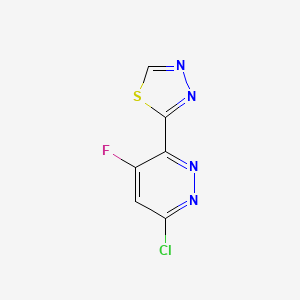
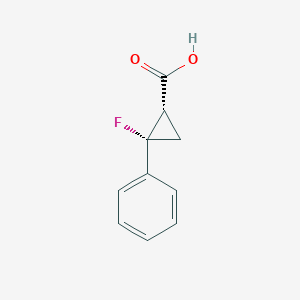
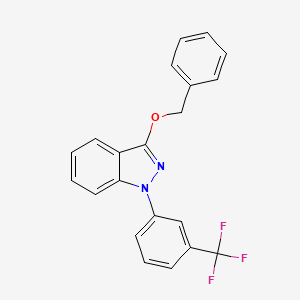
![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
